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Introduction
(Z)-3-Octenal is an unsaturated aldehyde with the chemical formula C₈H₁₄O and a molecular

weight of 126.19 g/mol .[1][2][3] As a member of the green leaf volatiles (GLVs), a class of

compounds released by plants upon tissue damage, (Z)-3-octenal and its isomers are of

significant interest in the fields of flavor chemistry, agriculture, and pharmacology. GLVs are

known to play crucial roles in plant defense signaling, attracting predators of herbivores, and as

direct antimicrobial and antifungal agents. This technical guide provides a comprehensive

overview of the characterization of the (Z)-3-octenal stereoisomer, including its synthesis,

spectroscopic analysis, and potential biological significance. While experimental data for some

analytical techniques are available, a complete set of publicly available, experimentally verified

spectroscopic data for (Z)-3-octenal is limited. Therefore, some of the data presented herein is

predictive, based on the analysis of analogous compounds and established principles of

spectroscopy.

Physicochemical and Chromatographic Data
The fundamental properties and chromatographic behavior of (Z)-3-octenal are summarized

below. Gas chromatography is a key technique for the separation and analysis of volatile

compounds like (Z)-3-octenal. The Kovats retention index (I) is a dimensionless unit that helps

to standardize retention times across different GC systems.
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Property Value Source

Molecular Formula C₈H₁₄O [1][2][3]

Molecular Weight 126.1962 g/mol [1]

IUPAC Name (3Z)-oct-3-enal [3]

Synonyms cis-3-Octenal [3]

Gas Chromatography Data

Stationary Phase Kovats Retention Index (I) Reference

DB-Wax (polar) 1397 [1]

HP-5 (non-polar) 991 [4]

Spectroscopic Characterization
A complete, experimentally verified set of spectroscopic data for (Z)-3-octenal is not readily

available in the public domain. The following tables present a combination of available

experimental data for closely related compounds and predicted data based on established

spectroscopic principles.

¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of (Z)-3-octenal would show characteristic signals for the

aldehydic proton, vinylic protons, and aliphatic protons. The coupling constants (J) are crucial

for determining the Z-configuration of the double bond.
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~9.7 t ~1.5 H-1 (Aldehydic)

~5.5-5.6 m - H-3, H-4 (Vinylic)

~2.4 q ~7.0 H-2

~2.1 q ~7.0 H-5

~1.3-1.4 m - H-6, H-7

~0.9 t ~7.5 H-8

¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the

molecule.

Chemical Shift (δ) (ppm) Assignment

~200 C-1 (Carbonyl)

~130 C-3 or C-4 (Vinylic)

~125 C-4 or C-3 (Vinylic)

~45 C-2

~28 C-5

~31 C-6

~22 C-7

~14 C-8

Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry of (Z)-3-octenal is expected to produce a molecular ion

peak and several characteristic fragment ions resulting from cleavages adjacent to the carbonyl
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group and the double bond.

m/z Proposed Fragment Ion

126 [M]⁺ (Molecular Ion)

97 [M - CHO]⁺

83 [M - C₃H₇]⁺

69 [M - C₄H₉]⁺

55 [C₄H₇]⁺

41 [C₃H₅]⁺

FT-IR Spectroscopy (Predicted)
The FT-IR spectrum of (Z)-3-octenal would exhibit characteristic absorption bands for the

aldehyde C-H, C=O, and C=C functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2960, 2870, 2720 Strong, Medium, Medium
C-H stretch (alkane and

aldehyde)

~1725 Strong C=O stretch (aldehyde)

~1650 Medium C=C stretch (Z-alkene)

~1460 Medium C-H bend (alkane)

~720 Medium =C-H bend (Z-alkene)

Experimental Protocols
Stereoselective Synthesis of (Z)-3-Octenal via Wittig
Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. To

obtain the (Z)-isomer of 3-octenal, a non-stabilized ylide is typically reacted with an appropriate
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aldehyde.

Protocol:

Ylide Preparation:

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), suspend propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous

tetrahydrofuran (THF).

Cool the suspension to -78 °C in a dry ice/acetone bath.

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq.) dropwise while stirring.

Allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours, during which the

color should change to deep red or orange, indicating the formation of the ylide.

Olefination:

Cool the ylide solution back down to -78 °C.

Slowly add a solution of 3-oxopropanal (1.0 eq.) in anhydrous THF to the ylide solution.

Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm to room temperature and

stir overnight.

Work-up and Purification:

Quench the reaction by the slow addition of saturated aqueous ammonium chloride

(NH₄Cl) solution.

Extract the aqueous layer with diethyl ether (3 x volume).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate

(MgSO₄).

Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure (Z)-3-octenal.

Stereoselective Synthesis of (Z)-3-Octenal

Propyltriphenylphosphonium bromide + n-BuLi in THF

Propylidene
triphenylphosphorane (Ylide)

Ylide Formation

Wittig Reaction
(-78 °C to RT)

3-Oxopropanal

(Z)-3-Octenal

Purification
(Flash Chromatography)

Click to download full resolution via product page

Caption: Workflow for the synthesis of (Z)-3-octenal.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
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GC-MS is the primary technique for the identification and quantification of (Z)-3-octenal in
complex mixtures.

Protocol:

Sample Preparation:

For liquid samples, dilute an appropriate volume in a volatile solvent such as

dichloromethane or hexane.

For solid samples, perform headspace analysis or solvent extraction followed by dilution.

An internal standard (e.g., a deuterated analog or a C₉ aldehyde) can be added for

accurate quantification.

GC-MS Conditions:

GC Column: A polar capillary column (e.g., DB-Wax) is recommended for good separation

of aldehyde isomers. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 min.

Ramp: 5 °C/min to 150 °C.

Ramp: 20 °C/min to 240 °C, hold for 5 min.

Injector: Splitless mode at 250 °C.

MS Detector:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-350.

Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Data Analysis:

Identify (Z)-3-octenal based on its retention time and comparison of its mass spectrum

with a reference library (if available) or by interpretation of its fragmentation pattern.
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GC-MS Analysis Workflow

Sample Preparation
(Dilution/Extraction)

GC Injection

Chromatographic Separation
(Polar Column)

Electron Ionization (70 eV)

Mass Detection
(m/z 35-350)

Data Analysis
(Retention Time & Mass Spectrum)
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Proposed Signaling Pathway of (Z)-3-Octenal in Plants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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